molecular formula C24H21Cl2NO8 B11036525 N-(3,4-dichlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

N-(3,4-dichlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

Cat. No.: B11036525
M. Wt: 522.3 g/mol
InChI Key: ZAPLABAKUDYQPY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide, often referred to as Compound X , is a synthetic organic molecule. Its structure combines elements from different chemical classes, making it an interesting subject for study.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of 3,4-dichloroaniline with 4,7-dimethoxy-1,3-benzodioxole in the presence of appropriate reagents. The resulting intermediate is then coupled with a 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl moiety to form the final compound.

Reaction Conditions: The reaction conditions vary depending on the specific synthetic pathway. Catalysts, solvents, and temperatures play crucial roles in achieving high yields and purity.

Industrial Production: While Compound X is not produced on an industrial scale, research laboratories synthesize it for further investigations.

Chemical Reactions Analysis

Reactivity: Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonyl group leads to secondary alcohols.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH~3~).

Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields ketones or carboxylic acids, while reduction produces secondary alcohols.

Scientific Research Applications

Compound X finds applications in various scientific domains:

    Medicine: It exhibits potential pharmacological activity, making it a candidate for drug development.

    Chemistry: Researchers study its reactivity and use it as a model compound.

    Biology: It may interact with cellular targets, affecting biological processes.

    Industry: Although not widely used, its unique structure inspires novel materials.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its intricate structure. similar compounds include:

    Compound Y: Shares a similar core structure but lacks the chlorophenyl group.

    Compound Z: Contains a benzodioxole moiety but differs in the substituents.

: Reference: Example reference source

Properties

Molecular Formula

C24H21Cl2NO8

Molecular Weight

522.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide

InChI

InChI=1S/C24H21Cl2NO8/c1-11-6-17(28)20(24(30)35-11)13(9-19(29)27-12-4-5-15(25)16(26)7-12)14-8-18(31-2)22-23(21(14)32-3)34-10-33-22/h4-8,13,28H,9-10H2,1-3H3,(H,27,29)

InChI Key

ZAPLABAKUDYQPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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